

Application Note: Purification of Proteins Labeled with IR 754 Carboxylic Acid

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Compound of Interest

Compound Name: *IR 754 Carboxylic Acid*

Cat. No.: *B3028586*

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For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols for the purification of proteins after labeling with **IR 754 Carboxylic Acid**. The N-hydroxysuccinimide (NHS) ester of IR 754 is a commonly used derivative for covalently attaching the near-infrared fluorescent dye to primary amines on proteins.^{[1][2][3]} Proper purification is a critical step to remove unconjugated dye, which is essential for accurate downstream applications and to minimize background noise.^{[4][5]} The primary methods for purifying fluorescently labeled proteins include size exclusion chromatography (SEC), dialysis, and reverse-phase high-performance liquid chromatography (RP-HPLC).^{[6][7][8][9]}

The selection of a purification method depends on factors such as the properties of the labeled protein, the required level of purity, sample volume, and available equipment.^[10] For many applications, size exclusion chromatography, available in traditional column or convenient spin-column formats, offers a robust and efficient means of separating the larger protein-dye conjugate from the smaller, unbound dye molecules.^{[6][11][12][13]} Dialysis is another effective, albeit slower, method for removing small molecules from the protein sample.^{[8][9][10]} RP-HPLC provides the highest resolution but may not be suitable for all proteins due to the use of organic solvents and potential for denaturation.^{[7][14][15]}

This document provides detailed protocols for protein labeling with **IR 754 Carboxylic Acid** NHS ester and subsequent purification using size exclusion chromatography and dialysis.

Experimental Protocols

Protocol 1: Labeling of Proteins with IR 754 Carboxylic Acid NHS Ester

This protocol describes the covalent conjugation of **IR 754 Carboxylic Acid N-hydroxysuccinimide (NHS) ester** to primary amines (e.g., lysine residues) on a target protein.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, HEPES)
- **IR 754 Carboxylic Acid NHS Ester**
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[1][16]
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[2][3][17]
- Quenching solution: 1 M Tris-HCl, pH 8.0 (optional)
- Reaction tubes
- Vortexer and centrifuge

Procedure:

- Prepare the Protein Solution:
 - Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[2][3]
 - Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA), as these will compete with the labeling reaction.[3][16]
- Prepare the Dye Stock Solution:
 - Allow the vial of **IR 754 Carboxylic Acid NHS Ester** to warm to room temperature before opening.

- Prepare a 10 mg/mL stock solution of the dye in anhydrous DMF or DMSO immediately before use.[1][17]
- Perform the Labeling Reaction:
 - Calculate the required volume of the dye stock solution. A molar excess of the dye is typically used. An 8-fold molar excess is a good starting point for mono-labeling.[2] The optimal ratio may need to be determined empirically.
 - Slowly add the calculated amount of the dye stock solution to the protein solution while gently vortexing.[17]
 - Incubate the reaction for 1 hour at room temperature, protected from light.[1]
- Quench the Reaction (Optional):
 - To stop the reaction, you can add a quenching solution, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with any remaining NHS ester.
 - Incubate for an additional 15-30 minutes at room temperature.
- Proceed to Purification:
 - Immediately after the reaction (and optional quenching), proceed to one of the purification protocols below to remove the unconjugated IR 754 dye.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

Size exclusion chromatography separates molecules based on their size.[6][11][13] Larger molecules, such as the labeled protein, will elute first, while smaller molecules, like the free dye, will be retained longer in the porous beads of the chromatography resin.[6][11]

A. Gravity-Flow Column Chromatography

Materials:

- SEC resin (e.g., Sephadex G-25)

- Chromatography column
- Elution Buffer (e.g., PBS)
- Fraction collection tubes

Procedure:

- Prepare the Column:
 - Swell the SEC resin in the elution buffer according to the manufacturer's instructions.
 - Pack the column with the resin to the desired bed volume.
 - Equilibrate the column by washing with at least two column volumes of elution buffer.[\[18\]](#)
- Apply the Sample:
 - Allow the buffer to drain from the column until it reaches the top of the resin bed.
 - Carefully load the entire volume of the labeling reaction mixture onto the column.
- Elute and Collect Fractions:
 - Begin adding elution buffer to the top of the column and start collecting fractions.
 - The labeled protein will typically elute in the void volume, which is approximately 30% of the total column volume.[\[18\]](#) The colored band of the labeled protein should be visibly separate from the slower-moving band of the free dye.
 - Collect the fractions containing the labeled protein.
- Analyze Fractions:
 - Measure the absorbance of the collected fractions at 280 nm (for protein) and ~754 nm (for the IR 754 dye) to determine the fractions containing the purified, labeled protein.

B. Spin Desalting Column

Spin columns offer a rapid method for dye removal.[4][5]

Materials:

- Commercially available spin desalting column with an appropriate molecular weight cutoff (MWCO), such as Zeba™ Spin Desalting Columns.[4][5]
- Collection tubes
- Centrifuge

Procedure:

- Prepare the Column:
 - Remove the storage buffer from the spin column by centrifugation according to the manufacturer's instructions.
- Equilibrate the Column:
 - Add the desired buffer for the final protein sample to the column and centrifuge. Repeat this step as recommended by the manufacturer.
- Apply the Sample and Purify:
 - Place the spin column in a new collection tube.
 - Load the labeling reaction mixture onto the center of the resin bed.
 - Centrifuge the column according to the manufacturer's protocol to elute the purified, labeled protein. The free dye will be retained in the column resin.

Protocol 3: Purification by Dialysis

Dialysis is a process where small, unwanted molecules diffuse through a semi-permeable membrane, leaving the larger molecules of interest behind.[9][10]

Materials:

- Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa)[10]
- Dialysis buffer (e.g., PBS)
- Large beaker
- Stir plate and stir bar

Procedure:

- Prepare the Dialysis Membrane:
 - Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This may involve rinsing to remove preservatives.[10]
- Load the Sample:
 - Load the labeling reaction mixture into the dialysis tubing/cassette.
- Perform Dialysis:
 - Place the sealed tubing/cassette in a beaker with a large volume of dialysis buffer (at least 200 times the sample volume).[10]
 - Stir the buffer gently at 4°C.[9][10]
 - Change the dialysis buffer after 2-4 hours. Repeat the buffer change at least two more times. An overnight dialysis step after the initial changes is recommended for complete removal of the free dye.[9][10]
- Recover the Sample:
 - Carefully remove the dialysis tubing/cassette from the buffer and recover the purified, labeled protein.

Data Presentation

The following tables can be used to record and analyze the results of the protein labeling and purification process.

Table 1: Quantitative Analysis of Labeled Protein

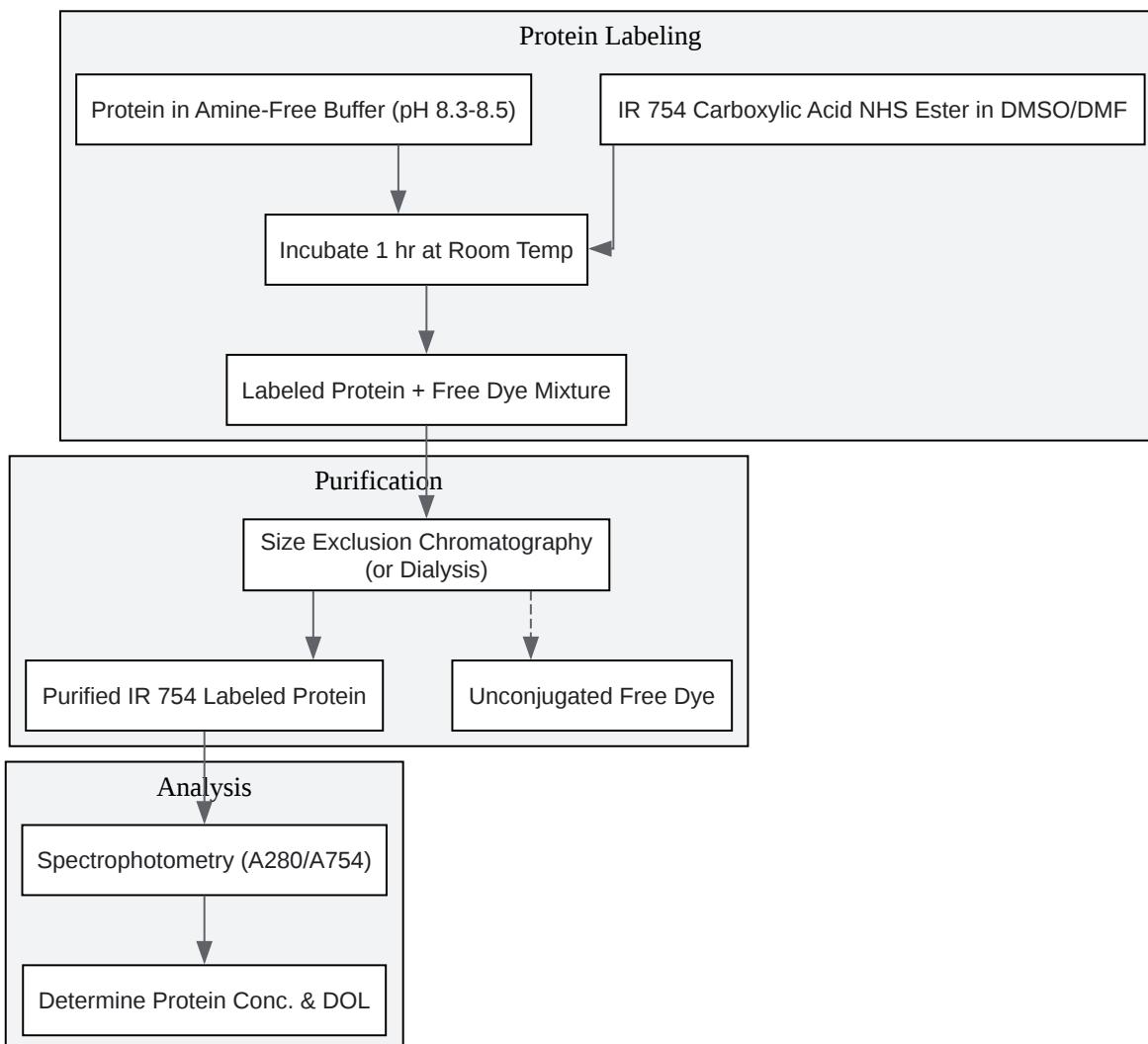
Parameter	Before Purification	After Purification
Protein Concentration (mg/mL)		
Dye Concentration (μM)		
Absorbance at 280 nm (A280)		
Absorbance at 754 nm (A754)		
Degree of Labeling (DOL)		
Total Protein (mg)		
% Recovery	N/A	

- Protein Concentration: Can be determined using a BCA assay or by absorbance at 280 nm, correcting for the dye's absorbance at this wavelength.
- Dye Concentration: Calculated using the Beer-Lambert law ($A = \epsilon cl$) with the molar extinction coefficient of IR 754.
- Degree of Labeling (DOL): Molar ratio of dye to protein.
- % Recovery: $(\text{Total protein after purification} / \text{Total protein before purification}) \times 100$.

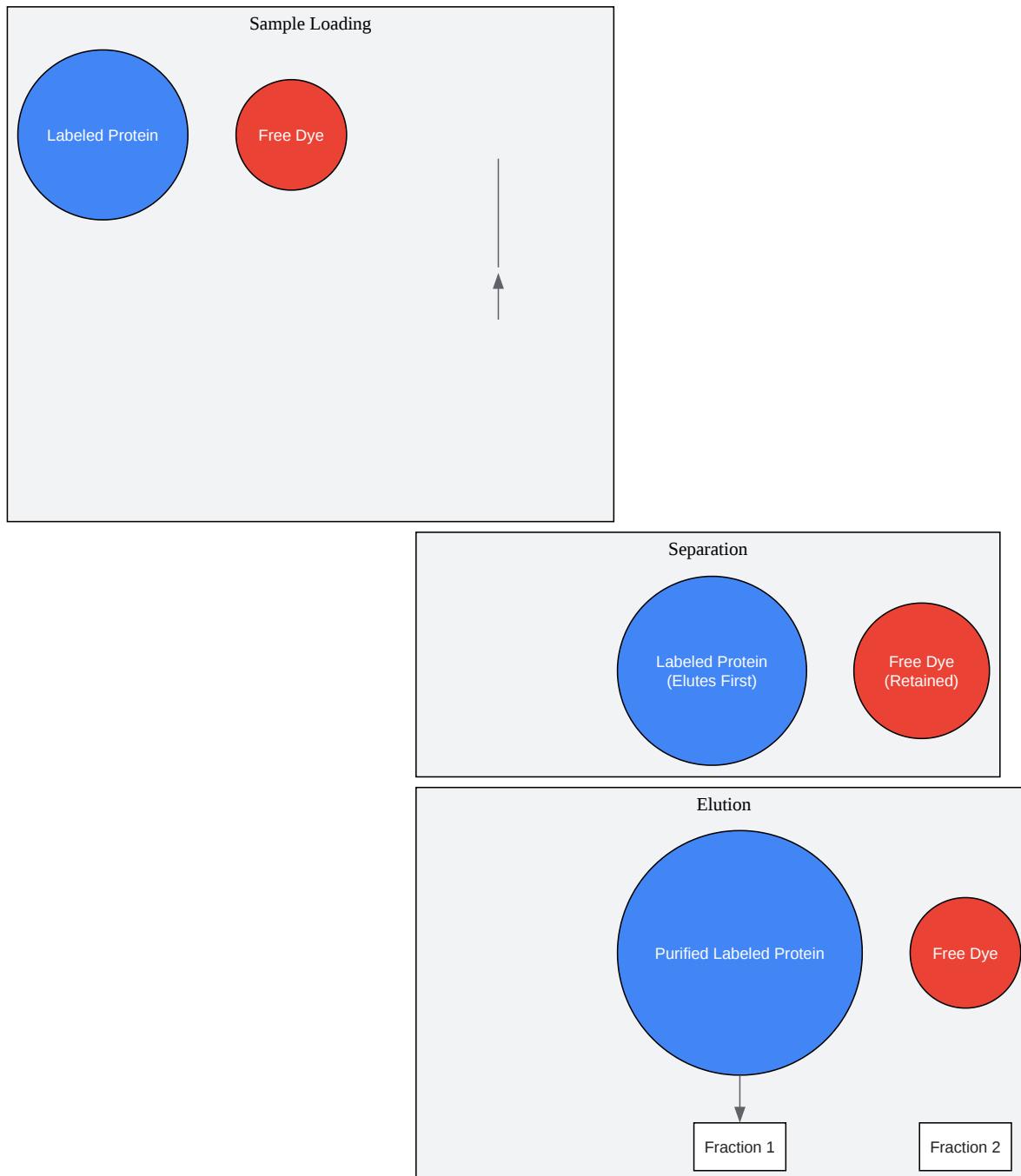
Table 2: Example Data for a Hypothetical Labeling and Purification

Parameter	Before Purification	After Purification (SEC)
Protein Concentration (mg/mL)	5.0	4.2
Dye Concentration (µM)	450	63
Absorbance at 280 nm (A280)	7.5	6.3
Absorbance at 754 nm (A754)	1.125	0.158
Degree of Labeling (DOL)	N/A	2.1
Total Protein (mg)	5.0	4.2
% Recovery	N/A	84%

Visualizations

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Caption: Experimental workflow for protein labeling and purification.



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Caption: Principle of size exclusion chromatography purification.

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